Navarixin
CAS No.: 473727-83-2
Cat. No.: VC0536719
Molecular Formula: C23H26N2O5
Molecular Weight: 410.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 473727-83-2 |
---|---|
Molecular Formula | C23H26N2O5 |
Molecular Weight | 410.5 g/mol |
IUPAC Name | 2-hydroxy-N,N-dimethyl-3-[[2-[[(1R)-1-(5-methylfuran-2-yl)butyl]amino]-3,4-dioxocyclobuten-1-yl]methyl]benzamide |
Standard InChI | InChI=1S/C23H26N2O5/c1-5-7-17(18-11-10-13(2)30-18)24-19-16(21(27)22(19)28)12-14-8-6-9-15(20(14)26)23(29)25(3)4/h6,8-11,17,24,26H,5,7,12H2,1-4H3/t17-/m1/s1 |
Standard InChI Key | IXBYSXNOKFHHDR-QGZVFWFLSA-N |
Isomeric SMILES | CCC[C@H](C1=CC=C(O1)C)NC2=C(C(=O)C2=O)CC3=C(C(=CC=C3)C(=O)N(C)C)O |
SMILES | CCC(C1=CC=C(O1)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)N(C)C |
Canonical SMILES | CCCC(C1=CC=C(O1)C)NC2=C(C(=O)C2=O)CC3=C(C(=CC=C3)C(=O)N(C)C)O |
Appearance | White to off-white solid powder |
Introduction
Chemical and Pharmacological Profile
Navarixin (IUPAC name: 2-hydroxy-N,N-dimethyl-3-[(2-{[(1R)-1-(5-methylfuran-2-yl)butyl]amino}-3,4-dioxocyclobut-1-en-1-yl)amino]benzamide) is a synthetic organic molecule with a molecular weight of 411.458 g/mol and the chemical formula . It exhibits moderate water solubility (0.0665 mg/mL) and a logP value of 3.01, indicating favorable membrane permeability . The compound is orally bioavailable and demonstrates potent antagonism against CXCR2 (IC = 2.6 nM) and CXCR1 (IC = 36 nM), receptors critical for neutrophil recruitment and inflammation .
Table 1: Key Pharmacological Properties of Navarixin
Property | Value | Source |
---|---|---|
Molecular Weight | 411.458 g/mol | |
Solubility (DMSO) | 79 mg/mL | |
CXCR2 Antagonism (IC) | 2.6 nM | |
CXCR1 Antagonism (IC) | 36 nM | |
Protein Binding | Not Available |
Mechanism of Action and Preclinical Insights
Navarixin disrupts the CXCL8 (IL-8)-CXCR1/2 axis, a pathway implicated in neutrophil migration, tumor microenvironment modulation, and cancer cell plasticity . By blocking CXCR2, it reduces neutrophil infiltration into tissues, a mechanism validated in COPD patients where it decreased sputum neutrophil counts by 35% . Preclinical oncology models revealed that navarixin reverses enzalutamide resistance in prostate cancer and inhibits tumor growth in colorectal cancer by suppressing myeloid-derived suppressor cells (MDSCs) .
Clinical Development in Inflammatory Diseases
Asthma and COPD
In a Phase II COPD trial (n=~900), navarixin 50 mg improved forced expiratory volume (FEV) by 12% versus placebo in current smokers, though development was discontinued due to modest efficacy . Two small asthma studies showed trends toward reduced exacerbations, but insufficient for regulatory approval .
Psoriasis
A Phase II psoriasis trial failed to demonstrate clinical benefit, with no significant differences in Psoriasis Area Severity Index (PASI) scores compared to placebo .
Oncology Applications
Phase II Trial in Solid Tumors (NCT03473925)
In a randomized study (n=105) combining navarixin (30 mg/100 mg daily) with pembrolizumab:
Table 2: Efficacy Outcomes by Tumor Type
Tumor Type | Objective Response Rate (ORR) | Median PFS (Months) |
---|---|---|
CRPC | 5% (2/40) | 2.4 |
MSS CRC | 2.5% (1/40) | 1.8 |
NSCLC | 0% (0/25) | 2.1 |
Data source: |
Neutrophil suppression was dose-dependent, with 48.2% reduction in absolute neutrophil count (ANC) at 100 mg . Despite manageable toxicity (67% treatment-related adverse events), the study was terminated for futility .
Emerging Applications in Cardiovascular Disease
A 2025 murine study demonstrated navarixin's cardioprotective effects post-myocardial infarction (MI):
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume